molecular formula C9H21N3O2S B5694772 1-[2-(Dimethylsulfamoylamino)ethyl]piperidine

1-[2-(Dimethylsulfamoylamino)ethyl]piperidine

Cat. No.: B5694772
M. Wt: 235.35 g/mol
InChI Key: BTWKMIXKMIAWBX-UHFFFAOYSA-N
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Description

1-[2-(Dimethylsulfamoylamino)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[2-(Dimethylsulfamoylamino)ethyl]piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-chloroethyl dimethylsulfamoyl chloride under basic conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for piperidine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[2-(Dimethylsulfamoylamino)ethyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and bases or acids to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(Dimethylsulfamoylamino)ethyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylsulfamoylamino)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2S/c1-11(2)15(13,14)10-6-9-12-7-4-3-5-8-12/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWKMIXKMIAWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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